molecular formula C24H25F3N4O2 B12401148 NBTIs-IN-5

NBTIs-IN-5

Cat. No.: B12401148
M. Wt: 458.5 g/mol
InChI Key: HYPVIZDRHBBZPJ-UHFFFAOYSA-N
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Description

NBTIs-IN-5, also known as Compound 5r, is a novel bacterial topoisomerase inhibitor. It is a DNA gyrase inhibitor with an IC50 of 1.5 μM against Mycobacterium abscessus DNA gyrase. This compound inhibits the growth of Mycobacterium abscessus bamboo bacteria with an MIC90 of 0.4 μM . This compound belongs to a promising class of antibacterial agents that target bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NBTIs-IN-5 involves the preparation of tricyclic analogs with amide enzyme-binding motifs. The synthetic route typically includes the formation of an amide linkage, which is crucial for the compound’s antibacterial activity and dual-target inhibition of DNA gyrase and topoisomerase IV . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality production of this compound.

Chemical Reactions Analysis

Types of Reactions

NBTIs-IN-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered antibacterial properties, while substitution reactions can produce analogs with different functional groups that may enhance or reduce the compound’s activity.

Scientific Research Applications

NBTIs-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

NBTIs-IN-5 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the correct topological state of bacterial DNA, which is crucial for DNA replication, transcription, and cell division . By inhibiting these enzymes, this compound disrupts the normal functioning of bacterial cells, leading to cell death. The compound’s unique binding mode and distinct pharmacology enable it to evade existing resistance mechanisms .

Properties

Molecular Formula

C24H25F3N4O2

Molecular Weight

458.5 g/mol

IUPAC Name

N-(6-methoxy-1,5-naphthyridin-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H25F3N4O2/c1-33-21-11-10-19-22(31-21)20(12-13-28-19)30-23(32)16-4-8-18(9-5-16)29-14-15-2-6-17(7-3-15)24(25,26)27/h2-3,6-7,10-13,16,18,29H,4-5,8-9,14H2,1H3,(H,28,30,32)

InChI Key

HYPVIZDRHBBZPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCC(CC3)NCC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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